molecular formula C6H11NS B3282856 1-Piperidinecarbothioaldehyde CAS No. 7584-63-6

1-Piperidinecarbothioaldehyde

Cat. No.: B3282856
CAS No.: 7584-63-6
M. Wt: 129.23 g/mol
InChI Key: HXYGTCQCDHEVBB-UHFFFAOYSA-N
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Description

1-Piperidinecarbothioaldehyde is an organic compound with the molecular formula C₆H₁₁NS. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidinecarbothioaldehyde can be synthesized through several methods. One common approach involves the reaction of piperidine with carbon disulfide (CS₂) in the presence of a base, followed by oxidation to form the desired product. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 25-50°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Advanced purification techniques, including distillation and crystallization, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinecarbothioaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Piperidinecarbothioaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research has shown its potential in developing new drugs with anticancer, antiviral, and antimicrobial properties.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-Piperidinecarbothioaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, modulate receptor activity, and influence cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its thioaldehyde functional group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

piperidine-1-carbothialdehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c8-6-7-4-2-1-3-5-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYGTCQCDHEVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Piperidinecarbothioaldehyde
Reactant of Route 2
Reactant of Route 2
1-Piperidinecarbothioaldehyde
Reactant of Route 3
1-Piperidinecarbothioaldehyde
Reactant of Route 4
1-Piperidinecarbothioaldehyde

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